ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate
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Overview
Description
Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is a complex organic compound featuring multiple functional groups, including thiazolidine, pyrido[1,2-a]pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate typically involves multi-step organic synthesis. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final steps involve the formation of the piperazine ring and the esterification to introduce the ethyl acetate group.
Thiazolidine Ring Formation: This step involves the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions to form the thiazolidine ring.
Pyrido[1,2-a]pyrimidine Core Construction: The thiazolidine intermediate is then reacted with a pyrimidine derivative in the presence of a suitable catalyst to form the pyrido[1,2-a]pyrimidine core.
Piperazine Ring Formation: The pyrido[1,2-a]pyrimidine intermediate is then reacted with an appropriate piperazine derivative under acidic conditions to form the piperazine ring.
Esterification: Finally, the compound is esterified using ethyl chloroacetate in the presence of a base to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom in the thiazolidine ring to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. The thiazolidine and pyrido[1,2-a]pyrimidine moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate can be compared with other compounds containing similar functional groups:
Thiazolidine Derivatives: Compounds like thiazolidinediones, which are used as antidiabetic agents.
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar cores that exhibit various biological activities, such as kinase inhibitors.
Piperazine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
The uniqueness of this compound lies in its combination of these functional groups, which may confer unique biological properties and potential therapeutic applications.
Conclusion
Its synthesis involves multiple steps, and it can undergo various chemical reactions
Biological Activity
Ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate is a complex organic compound with potential biological activities. Its unique structure combines multiple pharmacologically relevant moieties, making it a candidate for various therapeutic applications. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C21H25N5O3S2 and a molecular weight of 459.6 g/mol. The structural complexity arises from the integration of pyrido[1,2-a]pyrimidine and thiazolidinone frameworks, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C21H25N5O3S2 |
Molecular Weight | 459.6 g/mol |
IUPAC Name | (5Z)-3-ethyl-5-[[9-methyl-2-(2-morpholin-4-ylethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI Key | KSXYRCIDDHSXBS-SSZFMOIBSA-N |
Antimicrobial Activity
Research indicates that derivatives of pyrido[1,2-a]pyrimidine, including the compound , exhibit significant antimicrobial properties. A study on related Schiff bases demonstrated a range of antibacterial and antifungal activities against various pathogens. For instance:
- Antibacterial Activity : Compounds derived from pyrido[1,2-a]pyrimidine structures showed good to moderate activity against Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus .
- Antifungal Activity : The compound exhibited notable antifungal effects against Candida albicans and Aspergillus niger, with specific derivatives showing enhanced efficacy due to structural modifications .
Anticancer Properties
Thiazolidinone derivatives have been extensively studied for their anticancer potential. The mechanism of action often involves the inhibition of specific enzymes related to cancer proliferation:
- Cell Proliferation Inhibition : Ethyl 2-[1-[9-methyl...acetate has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The compound may act as a multi-target enzyme inhibitor, affecting pathways crucial for cancer cell survival and proliferation .
The biological activity of ethyl 2-[1-[9-methyl...acetate can be attributed to its ability to interact with cellular targets:
- Enzyme Binding : The compound binds to specific enzymes or receptors within cells, modulating their activity and leading to desired biological effects such as antimicrobial or anticancer activity.
- Structural Activity Relationship (SAR) : Studies suggest that modifications to the thiazolidinone and pyrido[1,2-a]pyrimidine moieties can significantly enhance biological activity, indicating the importance of structural optimization in drug design .
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in various biological contexts:
- Antimicrobial Efficacy : A study on thiazolidinone derivatives revealed promising results in treating infections caused by resistant strains of bacteria .
- Anticancer Research : Investigations into thiazolidinone-based drugs have shown substantial cytotoxic effects against cancer cell lines, underscoring their potential as novel therapeutic agents .
Properties
Molecular Formula |
C24H27N5O5S2 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
ethyl 2-[1-[9-methyl-4-oxo-3-[(Z)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C24H27N5O5S2/c1-4-9-29-23(33)17(36-24(29)35)12-15-20(26-19-14(3)7-6-10-28(19)22(15)32)27-11-8-25-21(31)16(27)13-18(30)34-5-2/h6-7,10,12,16H,4-5,8-9,11,13H2,1-3H3,(H,25,31)/b17-12- |
InChI Key |
GBWGOJNLKISHJY-ATVHPVEESA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)/SC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCNC(=O)C4CC(=O)OCC)SC1=S |
Origin of Product |
United States |
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